The presence of two pyrrole rings in di(1H-pyrrol-2-yl)methane makes it an interesting molecule for various research applications. Its unique structure shows potential in areas like:
Due to its unique structure and potential applications, di(1H-pyrrol-2-yl)methane has also been the subject of theoretical and computational studies. Researchers have used computational methods to investigate its:
Di(1H-pyrrol-2-yl)methane, with the chemical formula , is a compound featuring two pyrrole rings connected by a methylene bridge. The structure exhibits a unique configuration where the two pyrrole ring planes are twisted relative to each other, with a dihedral angle of approximately 69.07 degrees. This compound is notable for its electron-rich nature, making it susceptible to oxidation and requiring careful handling under oxygen-free conditions for long-term storage .
Research indicates that di(1H-pyrrol-2-yl)methane and its derivatives may exhibit biological activities, including:
The synthesis of di(1H-pyrrol-2-yl)methane typically involves the following method:
Di(1H-pyrrol-2-yl)methane has several applications in various fields:
Interaction studies have focused on the behavior of di(1H-pyrrol-2-yl)methane in biological systems and its interactions with other molecules. Notable findings include:
Several compounds share structural similarities with di(1H-pyrrol-2-yl)methane. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2,2'-Dipyrromethane | Two pyrrole rings linked by a methylene bridge | Used extensively in porphyrin synthesis |
1H-Pyrrole | A single pyrrole ring | Basic unit for constructing dipyrromethanes |
5-(Pyrrol-2-yl)furan | Pyrrole ring fused with furan | Exhibits different electronic properties |
Di(1H-pyrrol-2-yl)methane stands out due to its dual pyrrole structure and specific reactivity patterns, making it particularly valuable in synthetic organic chemistry and materials science .
Irritant